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molecular formula C9H13NO2 B8651976 2-Furyl(pyrrolidin-2-yl)methanol

2-Furyl(pyrrolidin-2-yl)methanol

Cat. No. B8651976
M. Wt: 167.20 g/mol
InChI Key: GUVROQUYUILDEM-UHFFFAOYSA-N
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Patent
US06831081B2

Procedure details

N-Boc-pyrrolidine (5.0 g) is dissolved in diethyl ether (60 mL) and the solution is cooled to −78° C. N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (4.4 mL) is added to the mixture followed by sec-butyl lithium (27.0 mL, 1.3 M in cyclohexane) maintaining the temperature below −60° C. After 2 h, 2-furaldehyde (2.9 mL) is added and the mixture is stirred at −70° C. for an additional 30 min. The reaction mixture is allowed to warm to room temperature and is then quenched with water (25 mL) and poured into EtOAc (200 mL). The separated organic layer is washed with saturated aq. ammonium chloride (3×50 mL) followed by brine (50 mL), dried (MgSO4), and concentrated The crude product is purified by column chromatography (heptane/EtOAc, 8/1; 5/1) to afford 4.97 g of 2-furyl(N-Boc-pyrrolidin-2-yl)methanol as a mixture of diastereomers. The resulting 2-furyl(N-Boc-pyrrolidin-2-yl)methanol (4.43 g) is dissolved in dichloromethane (200 mL) and trifluoroacetic acid (30 mL) is added. The mixture is poured into a 1 M solution of sodium hydroxide. The organic layer is separated and washed with saturated aq. sodium bicarbonate (2×100 mL). The aqueous layers are extracted with dichloromethane (4×50 mL) and the combined organic layers are concentrated. The crude product is purified by column chromatography (CH2Cl2/methanol/NH4OH, 95/5/1; 90/10/1). The resulting oil is distilled in a Kugelrohr apparatus (0.175-200° C., 0.2 Torr) to afford 0.20 g of the title compound as a mixture of diastereomers. Physical characteristics. MS (ESI+) m/z 168 (M+H)+.
Name
2-furyl(N-Boc-pyrrolidin-2-yl)methanol
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([CH:8]1[CH2:12][CH2:11][CH2:10][N:9]1C(OC(C)(C)C)=O)[OH:7].FC(F)(F)C(O)=O.[OH-].[Na+]>ClCCl>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([CH:8]1[CH2:12][CH2:11][CH2:10][NH:9]1)[OH:7] |f:2.3|

Inputs

Step One
Name
2-furyl(N-Boc-pyrrolidin-2-yl)methanol
Quantity
4.43 g
Type
reactant
Smiles
O1C(=CC=C1)C(O)C1N(CCC1)C(=O)OC(C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
as a mixture of diastereomers
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with saturated aq. sodium bicarbonate (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers are extracted with dichloromethane (4×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers are concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography (CH2Cl2/methanol/NH4OH, 95/5/1; 90/10/1)
DISTILLATION
Type
DISTILLATION
Details
The resulting oil is distilled in a Kugelrohr apparatus (0.175-200° C., 0.2 Torr)

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(O)C1NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 7.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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